molecular formula C8H11IN4 B7539386 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium

カタログ番号 B7539386
分子量: 290.10 g/mol
InChIキー: VSUZQMCVQKSPJZ-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium, also known as MRS2179, is a purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the triazolopyrimidine family and is widely used in pharmacological studies to investigate the role of purinergic receptors in various biological processes.

作用機序

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium exerts its pharmacological effects by selectively blocking the P2Y1 and P2Y12 purinergic receptors. By doing so, it prevents the activation of these receptors by endogenous purines such as ATP and ADP, which are involved in various biological processes. This blockade of purinergic receptors leads to a reduction in platelet aggregation, inflammation, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biological processes. It has been demonstrated to reduce platelet aggregation, which makes it a potential therapeutic agent for the treatment of thrombosis and other cardiovascular diseases. Additionally, this compound has been shown to reduce inflammation and pain perception, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain.

実験室実験の利点と制限

One of the main advantages of using 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research is its selectivity for P2Y1 and P2Y12 purinergic receptors. This selectivity allows researchers to investigate the specific role of these receptors in various biological processes without affecting other purinergic receptors. However, one limitation of using this compound is its potential off-target effects, which may lead to unexpected results in experiments.

将来の方向性

There are several future directions for the use of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium in scientific research. One potential application is the development of this compound-based therapeutics for the treatment of thrombosis and other cardiovascular diseases. Additionally, this compound may be used to investigate the role of purinergic receptors in other biological processes such as wound healing and cancer progression. Further research is needed to fully understand the potential applications of this compound in scientific research and clinical practice.
Conclusion:
In conclusion, this compound is a potent purinergic receptor antagonist that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its effects on platelet aggregation, inflammation, and pain perception, and has shown promising results in preclinical studies. While there are limitations to its use in experiments, this compound remains a valuable tool for investigating the role of purinergic receptors in various biological processes.

合成法

The synthesis of 3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium involves the reaction of 3,5,7-trimethyl-1H-[1,2,4]triazolo[4,3-a]pyrimidine with methyl iodide in the presence of a base. The resulting product is then purified using chromatography techniques to obtain the desired compound.

科学的研究の応用

3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium has been extensively studied in scientific research due to its potential therapeutic applications. This compound is a potent antagonist of P2Y1 and P2Y12 purinergic receptors, which are involved in various biological processes such as platelet aggregation, inflammation, and pain perception.

特性

IUPAC Name

3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N4.HI/c1-6-4-7(2)12-8(10-6)11(3)5-9-12;/h4-5H,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUZQMCVQKSPJZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=[N+](C=NN12)C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID4243780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。